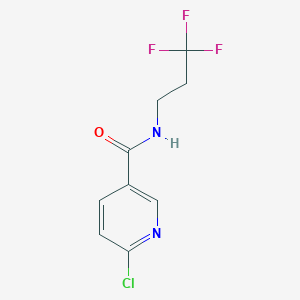![molecular formula C16H23ClN2 B7569710 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine, also known as CPP, is a synthetic compound that belongs to the piperidine family of drugs. This molecule has received significant attention in the scientific community due to its unique pharmacological properties. CPP acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the central nervous system.
Mecanismo De Acción
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine acts as a non-competitive antagonist at the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in the central nervous system. By blocking the NMDA receptor, this compound can modulate the release of neurotransmitters, such as dopamine and serotonin, and prevent the excitotoxicity that can occur in certain neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of calcium signaling, and the reduction of oxidative stress. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has several advantages for laboratory experiments, including its high potency and selectivity for the NMDA receptor. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for the study of 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine, including the development of more selective NMDA receptor antagonists, the investigation of this compound's effects on other neurotransmitter systems, and the exploration of this compound's potential therapeutic applications in other neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying this compound's effects on synaptic plasticity and learning.
Métodos De Síntesis
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine can be synthesized using a variety of methods, including the reductive amination of 1-(2-chlorophenyl)propan-2-one with pyrrolidine and piperidine. Another method involves the condensation of 1-(2-chlorophenyl)propan-2-one with pyrrolidine, followed by the reduction of the resulting imine with sodium borohydride.
Aplicaciones Científicas De Investigación
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used as a tool in neuroscience research to study the role of the NMDA receptor in synaptic plasticity and learning.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c17-15-5-2-1-4-14(15)12-19-10-7-13(8-11-19)16-6-3-9-18-16/h1-2,4-5,13,16,18H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRLYQQCAJUEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B7569651.png)


![3-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7569675.png)
![1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)

![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
